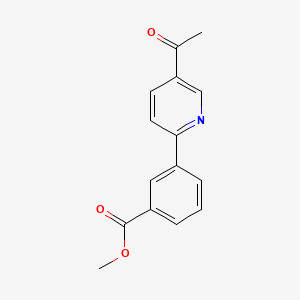

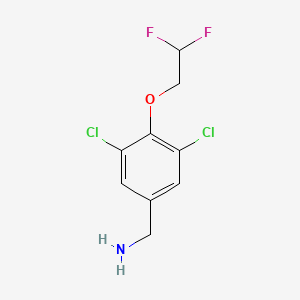

3-(Azetidin-3-yl)-5-fluoropyridine

Overview

Description

Azetidines are saturated heterocyclic compounds containing three carbon atoms and one nitrogen atom . They are found in many pharmacologically important substances . Fluoropyridines are aromatic compounds where one or more hydrogen atoms attached to the pyridine ring are replaced by fluorine atoms. They are used in the synthesis of pharmaceuticals due to their bioactive properties.

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . Even more effective is a mixture of lithium aluminium hydride and aluminium trichloride . The synthesis of new heterocyclic amino acid derivatives containing azetidine was achieved through the Suzuki–Miyaura cross-coupling .Molecular Structure Analysis

The molecular structure of a compound similar to “3-(Azetidin-3-yl)-5-fluoropyridine”, namely “3-(azetidin-3-yl)pyrrolidine-2,5-dione hydrochloride”, has been reported . Its molecular weight is 190.63 .Chemical Reactions Analysis

Azetidines can undergo various chemical reactions. For instance, they can be prepared via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .Scientific Research Applications

Antibacterial Activity

3-(Azetidin-3-yl)-5-fluoropyridine and its derivatives have shown significant promise in the field of antibacterial research. Some novel quinolones and naphthyridines containing the azetidine moiety have been synthesized, showing potent antibacterial activities against a range of Gram-positive and Gram-negative bacteria. These studies have explored the structure-activity relationship of these compounds, demonstrating that certain structural features are key for antibacterial potency. For instance, one study found that a compound with the azetidine group had potent antibacterial activity against clinical isolates, being significantly more potent than existing antibiotics against certain strains. The orientation of certain groups within the molecule, influenced by steric hindrance, was identified as a crucial factor for this activity (Kuramoto et al., 2003), (Frigola et al., 1994), (Frigola et al., 1995).

Antiviral and Anticancer Properties

Compounds with the azetidine structure have also been evaluated for their antiviral and anticancer properties. For instance, certain 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides have shown activity against various neoplastic cells, suggesting potential use in cancer therapy. Additionally, compounds integrating the azetidine moiety have been identified with activities against specific viruses, demonstrating the versatility of this structure in developing antiviral agents (Lin et al., 1983), (Singh et al., 2012).

Other Therapeutic Applications

Research has also focused on the potential of azetidine-containing compounds in various other therapeutic contexts. For example, certain derivatives have shown promise as enzyme inhibitors or receptor ligands, indicating their potential in treating a range of disorders beyond infections and cancer. These studies highlight the chemical versatility and therapeutic potential of compounds featuring the azetidine structure (Pitman et al., 1977), (Głowacka et al., 2021).

properties

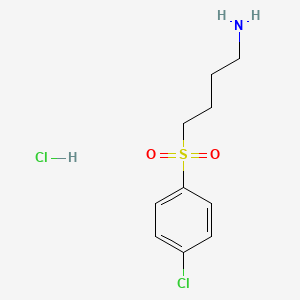

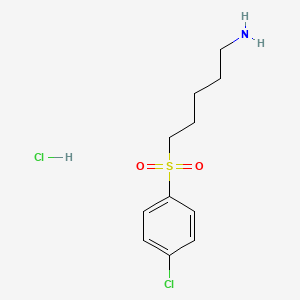

IUPAC Name |

3-(azetidin-3-yl)-5-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2/c9-8-1-6(2-11-5-8)7-3-10-4-7/h1-2,5,7,10H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILYBQKMZSZGSQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CN=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Isothiocyanatobicyclo[1.1.1]pentane](/img/structure/B1412658.png)

![tert-butyl N-{2-azaspiro[3.3]heptan-5-yl}carbamate hydrochloride](/img/structure/B1412666.png)